molecular formula C12H23NO B12737535 Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- CAS No. 146145-13-3

Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-

Cat. No.: B12737535
CAS No.: 146145-13-3
M. Wt: 197.32 g/mol
InChI Key: VAWBXLYZECJZSJ-WDCWCFNPSA-N
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Description

Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicycloheptane core, which is fused with a dimethylamino group and several methyl groups. The stereochemistry of the compound is specified by the (1S-(1-alpha,3-alpha,4-beta,6-alpha)) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicycloheptane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic core is replaced by a dimethylamine.

    Addition of Methyl Groups: The methyl groups can be added through alkylation reactions, where methylating agents such as methyl iodide are used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, hydroxides

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Halogenated or hydroxylated derivatives

Scientific Research Applications

Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobenzaprine: A muscle relaxant with a similar bicyclic structure.

    Carvone: A monoterpene with a bicyclic structure, used in flavoring and fragrance.

Uniqueness

Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.

Properties

CAS No.

146145-13-3

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(1S,3S,4S,6R)-4-(dimethylamino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C12H23NO/c1-11(2)8-6-10(13(4)5)12(3,14)7-9(8)11/h8-10,14H,6-7H2,1-5H3/t8-,9+,10+,12+/m1/s1

InChI Key

VAWBXLYZECJZSJ-WDCWCFNPSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1N(C)C)O

Canonical SMILES

CC1(C2C1CC(C(C2)N(C)C)(C)O)C

Origin of Product

United States

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